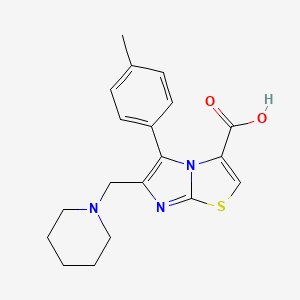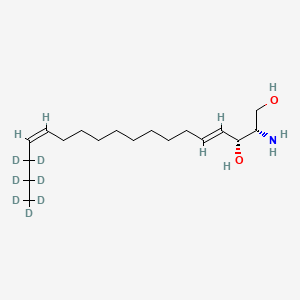
4E,14Z-Sphingadiene-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4E,14Z-Sphingadiene-d7 is a deuterium-labeled version of 4E,14Z-Sphingadiene. This compound is a sphingoid base, which is a type of long-chain amino alcohol found in sphingolipids. Sphingolipids are essential components of cell membranes and play crucial roles in cell signaling and structure. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4E,14Z-Sphingadiene-d7 involves the incorporation of deuterium atoms into the sphingoid base structure. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Deuterated Precursors: Using deuterated starting materials in the synthesis of 4E,14Z-Sphingadiene can lead to the formation of the deuterium-labeled compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas and a suitable catalyst to achieve the desired deuterium incorporation.
Purification Techniques: Employing methods such as chromatography to isolate and purify the final product
Analyse Des Réactions Chimiques
Types of Reactions
4E,14Z-Sphingadiene-d7 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
4E,14Z-Sphingadiene-d7 has a wide range of scientific research applications, including:
Metabolic Pathway Studies: The deuterium labeling allows for the tracking of metabolic pathways and the study of sphingolipid metabolism.
Drug Development: The compound can be used as a tracer in drug development to study the pharmacokinetics and pharmacodynamics of new drugs.
Cell Signaling Research: Investigating the role of sphingolipids in cell signaling and their impact on various cellular processes.
Biomedical Research: Exploring the potential therapeutic applications of sphingolipids in treating diseases such as cancer and neurodegenerative disorders
Mécanisme D'action
The mechanism of action of 4E,14Z-Sphingadiene-d7 involves its interaction with specific molecular targets and pathways. As a sphingoid base, it can:
Modulate Cell Signaling: By interacting with sphingolipid receptors and enzymes, it can influence cell signaling pathways.
Affect Membrane Structure: Incorporation into cell membranes can alter membrane fluidity and structure, impacting various cellular functions.
Regulate Metabolic Pathways: The compound can participate in metabolic pathways involving sphingolipids, affecting cellular metabolism and homeostasis
Comparaison Avec Des Composés Similaires
Similar Compounds
4E,14Z-Sphingadiene: The non-deuterated version of 4E,14Z-Sphingadiene-d7.
Sphingosine: Another sphingoid base with a similar structure but different double bond configuration.
Ceramide: A sphingolipid that contains a sphingoid base linked to a fatty acid.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it an excellent tracer for studying metabolic pathways and drug interactions, offering insights that are not possible with non-labeled compounds .
Propriétés
Formule moléculaire |
C18H35NO2 |
|---|---|
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
(2S,3R,4E,14Z)-2-amino-16,16,17,17,18,18,18-heptadeuteriooctadeca-4,14-diene-1,3-diol |
InChI |
InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h4-5,14-15,17-18,20-21H,2-3,6-13,16,19H2,1H3/b5-4-,15-14+/t17-,18+/m0/s1/i1D3,2D2,3D2 |
Clé InChI |
KWDXKYNWAKMLKK-NLLUMRAQSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\CCCCCCCC/C=C/[C@H]([C@H](CO)N)O |
SMILES canonique |
CCCC=CCCCCCCCCC=CC(C(CO)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Methylpropan-2-yl)oxycarbonyl-thiophen-3-ylamino]acetic acid](/img/structure/B12411937.png)


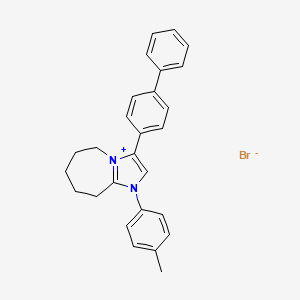
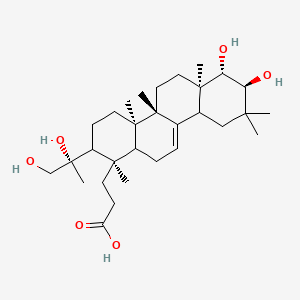
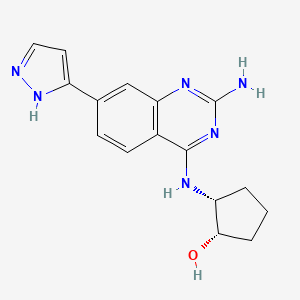
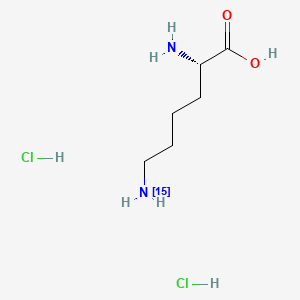
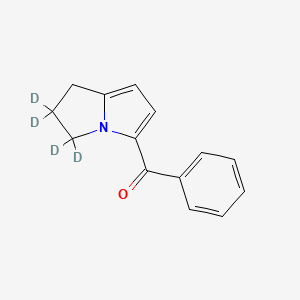

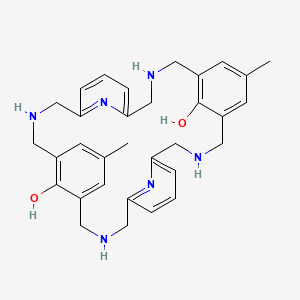
![Bis[7,8,8,8-tetradeuterio-7-(trideuteriomethyl)octyl] cyclohexane-1,2-dicarboxylate](/img/structure/B12411986.png)
